molecular formula C18H15BrN2O3S2 B12115811 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

Cat. No.: B12115811
M. Wt: 451.4 g/mol
InChI Key: DKPJKZISWINIBN-UHFFFAOYSA-N
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Description

11-(4-Bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.0³,⁷]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione is a structurally complex heterocyclic compound featuring a spiro-fused tricyclic core with multiple sulfur and nitrogen atoms. Its unique architecture includes a bromophenyl substituent at position 11 and three ketone groups (trione). The compound’s stereochemistry and electronic properties are critical to its biological activity, particularly in anticancer applications. Structural determination of such compounds relies heavily on spectroscopic methods (e.g., NOESY for relative configuration) and optical rotation comparisons to establish stereochemical assignments .

Properties

Molecular Formula

C18H15BrN2O3S2

Molecular Weight

451.4 g/mol

IUPAC Name

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

InChI

InChI=1S/C18H15BrN2O3S2/c19-9-3-5-10(6-4-9)21-15(22)11-12(16(21)23)25-14-13(26-17(24)20-14)18(11)7-1-2-8-18/h3-6,11-12H,1-2,7-8H2,(H,20,24)

InChI Key

DKPJKZISWINIBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione typically involves multi-step organic reactions. One common approach includes the formation of the spiro linkage through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, palladium-catalyzed reactions are frequently employed to achieve regioselective arylation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Feature 11-(4-Bromophenyl)-spiro[...]trione Dendalone 3-Hydroxybutyrate
Core Structure Spiro-tricyclic with S/N atoms Tricyclic sesterterpenoid
Key Substituent 4-Bromophenyl 3-Hydroxybutyrate
Optical Rotation (α) +10.7 +5.7
Configuration Determination NOESY, chemical shift comparisons Similar methods

Methodological Approaches for Comparison

Computational Tools

  • SimilarityLab : Enables rapid identification of structurally similar compounds and predicts target activities. This tool is critical for SAR exploration in early drug discovery .
  • QSAR Models : Unlike pairwise similarity assessments, QSAR evaluates compounds against a population-wide dataset, automating fragment-based similarity analysis .

Pharmacophore and 3D Similarity

Molecular similarity analysis extends to 3D pharmacophore mapping, which evaluates spatial arrangements of functional groups. For example, the bromophenyl group’s position in the target compound may mimic pharmacophoric features in antileukemic analogs .

Table 2: Comparison of Computational Methods

Method Purpose Strengths Limitations
SimilarityLab SAR exploration, target prediction Commercial compound screening Limited to available databases
QSAR Population-wide activity prediction Automated fragment analysis Requires large training data
3D Pharmacophore Spatial feature alignment Captures steric/electronic effects Computationally intensive

Research Findings and Implications

  • Structural Uniqueness: The bromophenyl group distinguishes the target compound from natural terpenoid derivatives, offering synthetic versatility for lead optimization.
  • Tool Integration : Combining SimilarityLab, QSAR, and 3D pharmacophore modeling accelerates the identification of bioactive analogs with improved ADMET profiles .

Biological Activity

The compound 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione is a complex organic molecule notable for its unique spiro structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC18H15BrN2O3S2
Molecular Weight451.4 g/mol
IUPAC Name11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione
InChI KeyDKPJKZISWINIBN-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may:

  • Modulate Enzyme Activity : By binding to specific enzymes, the compound can alter their activity levels, influencing metabolic pathways.
  • Interact with Receptors : The compound may act as an agonist or antagonist at certain receptors, affecting cellular signaling cascades.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. The spiro structure may contribute to the inhibition of cancer cell proliferation through:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis by disrupting the formation of new blood vessels.

Antimicrobial Activity

Preliminary investigations suggest that 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione may possess antimicrobial properties against various pathogens. The bromophenyl group is known for enhancing the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related spiro compounds and found significant inhibition of cell growth in several cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was attributed to apoptosis induction mediated by reactive oxygen species (ROS) generation.
  • Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2023) demonstrated that derivatives of spiro compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the bromophenyl moiety in enhancing antimicrobial potency.
  • In Vivo Studies :
    • Animal studies assessing the pharmacokinetics and toxicity profiles of similar compounds showed promising results regarding safety and efficacy at therapeutic doses.

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